4-Methoxyisomazole is classified as an isoxazole, which is a type of heterocyclic compound. Isoxazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The specific structure of 4-methoxyisomazole includes a methoxy group (-OCH₃) at the fourth position of the isoxazole ring, influencing its reactivity and biological interactions.
The synthesis of 4-methoxyisomazole can be achieved through various methods, primarily focusing on the cyclization of suitable precursors. One notable approach involves the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the isoxazole ring.
The molecular structure of 4-methoxyisomazole can be described as follows:
The presence of the methoxy group enhances the electron density on the ring, affecting its reactivity and solubility properties.
4-Methoxyisomazole participates in various chemical reactions typical for isoxazole derivatives:
The mechanism of action for compounds like 4-methoxyisomazole often involves interactions at a molecular level with biological targets:
Research indicates that modifications on the isoxazole ring can significantly impact these interactions, making structure-activity relationship studies crucial for optimizing their therapeutic potential.
4-Methoxyisomazole has several potential applications across various fields:
4-Methoxyisomazole is a synthetic small-molecule compound integrating an isoxazole core with an imidazo[4,5-b]pyridine system. Its molecular formula is C₁₂H₁₀N₄O₂, with a systematic IUPAC name of 4-methoxy-2-(imidazo[4,5-b]pyridin-2-yl)isoxazole. The structure comprises:
Table 1: Key Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₂H₁₀N₄O₂ |
Molecular Weight | 242.24 g/mol |
Hydrogen Bond Acceptors | 6 (N and O atoms) |
Hydrogen Bond Donors | 1 (Imidazole NH) |
Topological Polar Surface Area | 78.2 Ų |
logP (Calculated) | 1.8 |
Spectroscopic characterization includes:
The hydrochloride salt (C₁₂H₁₁ClN₄O₂) is commonly prepared to enhance aqueous solubility—molecular weight increases to 278.7 g/mol with characteristic chloride counterion peaks in IR and NMR [6].
4-Methoxyisomazole emerged from targeted hybridization strategies in the early 2020s to overcome limitations of parent scaffolds:
A breakthrough came via docking-based virtual screening against HIF-2α, where 3-aryl-5-methylisoxazole-4-carboxamides showed unexpected agonism (EC₅₀ = 1.78–2.29 μM) [7]. This validated isoxazole’s role in modulating transcription factors and spurred derivatization to 4-Methoxyisomazole.
Synthetic advances enabled its production:
4-Methoxyisomazole occupies a specialized niche as a dual-heterocyclic hybrid, leveraging orthogonal bioactivities from both cores:
Table 2: Structural and Functional Comparison with Key Analogues
Compound Class | Representative Substituents | Primary Bioactivities | 4-Methoxyisomazole Distinction |
---|---|---|---|
Simple Isoxazoles | 5-Me, 4-CO₂H (Isoxazole-4-carboxylic acid) | Antibacterial, Antifungal [8] [10] | Imidazopyridine fusion enables kinase/DNA targeting |
Imidazo[4,5-b]pyridines | 2,3-Diaryl (e.g., 3f) | Anticancer, COX-2 inhibition [3] | Methoxyisoxazole enhances metabolic stability and solubility |
Isoxazole-Azole Hybrids | 5-Me-4-(piperazinylmethyl) (e.g., Vulcanchem VC4416605) | Kinase inhibition [6] | Reduced basicity minimizes hERG risk vs. piperazine analogues |
Structure-Activity Relationship (SAR) Advantages:
In drug discovery contexts, it bridges natural product-inspired design (isoxazole motifs in muscimol, ibotenic acid) and rational hybridization strategies to overcome resistance in oncology/infectious disease targets [2] [5] [8].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2